(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol
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Overview
Description
(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol is a chemical compound with the molecular formula C10H11ClO3 and a molecular weight of 214.65 g/mol It is characterized by the presence of a chloro-substituted benzodioxepin ring system with a methanol group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound, followed by chlorination and subsequent reduction to introduce the methanol group. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a benzodioxepin derivative.
Substitution: The chloro group can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)aldehyde or (9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)carboxylic acid. Substitution reactions can produce a variety of derivatives with different functional groups attached to the benzodioxepin ring .
Scientific Research Applications
(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methylamine: This compound has a similar structure but with a methylamine group instead of a methanol group.
(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine: Similar structure with a methanamine group.
(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methylamine hydrochloride: Similar structure with a methylamine group and hydrochloride salt.
Uniqueness
The uniqueness of (9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Its methanol group allows for further chemical modifications, while the chloro-substituted benzodioxepin ring provides a stable and versatile scaffold for various applications .
Properties
IUPAC Name |
(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c11-8-4-7(6-12)5-9-10(8)14-3-1-2-13-9/h4-5,12H,1-3,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOWJYPRQLIBBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C(=CC(=C2)CO)Cl)OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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